

Spectroscopic Analysis of Methyl 3-amino-2-fluorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-amino-3-fluorobenzoate

Cat. No.: B170274

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 3-amino-2-fluorobenzoate (CAS No. 1195768-18-3), a key intermediate in the synthesis of various pharmaceutical compounds. While a complete, verified set of spectroscopic data is not consistently available across public databases, this document outlines the expected spectral characteristics and provides detailed, generalized protocols for obtaining high-quality Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this and similar compounds.

Spectroscopic Data Summary

Obtaining precise and verified spectroscopic data for specific chemical intermediates can be challenging. The following tables summarize the available and expected data for Methyl 3-amino-2-fluorobenzoate.

Molecular Formula: C₈H₈FNO₂ Molecular Weight: 169.15 g/mol

Mass Spectrometry (MS)

Mass spectrometry data is consistent with the molecular weight of the compound.

Technique	Ionization Mode	m/z (Observed)	Interpretation
Mass Spectrometry	ESI	170	$[M+H]^+$ (Protonated Molecule)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

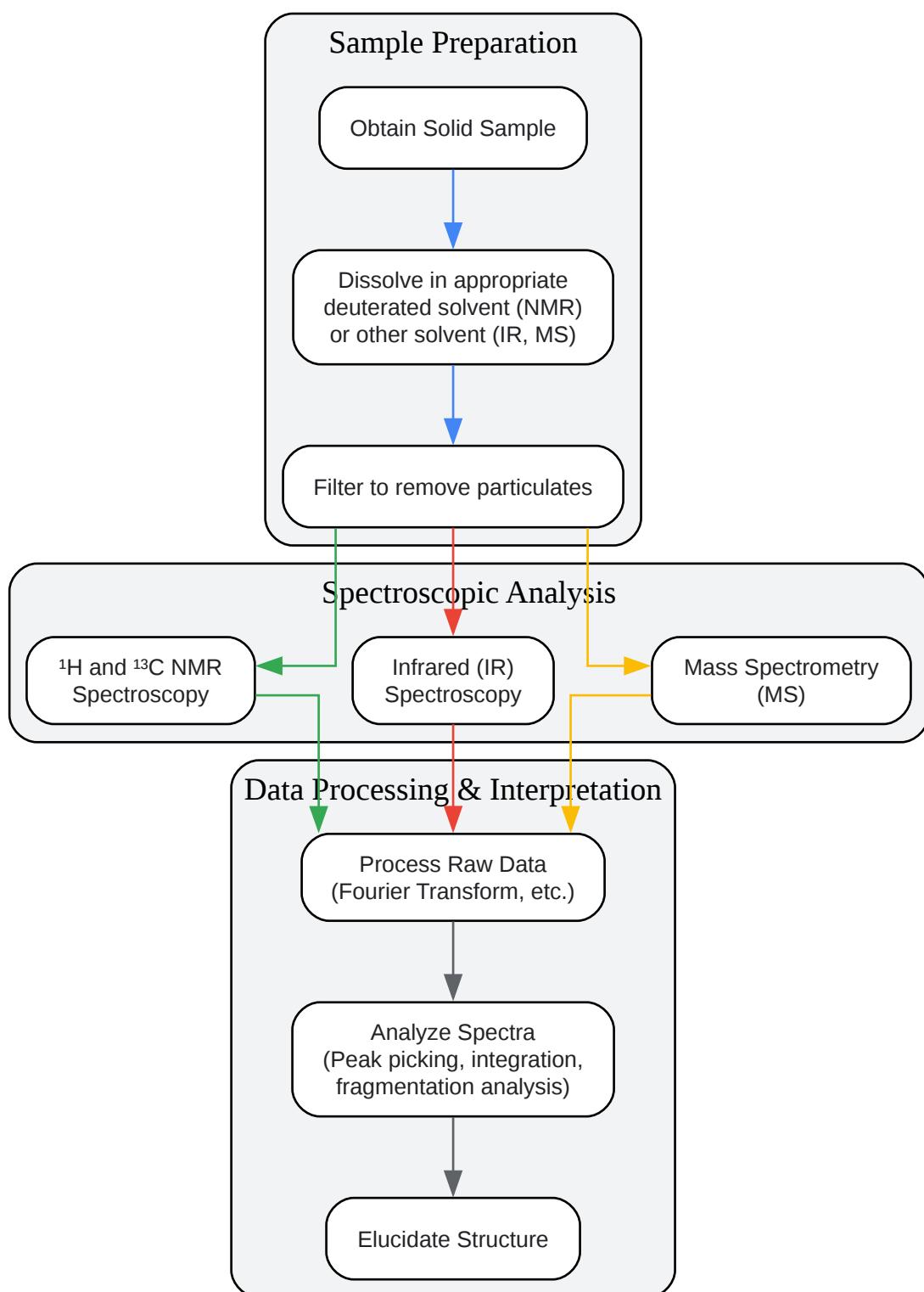
Disclaimer: The following ^1H NMR data was found in a publication detailing the synthesis of more complex molecules. The reported shifts and multiplicities may not be fully representative of the isolated intermediate and should be treated with caution. Independent verification is highly recommended.

^1H NMR Data (400 MHz, DMSO-d₆)[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.92–7.01	m	3H	Aromatic Protons (Ar-H)
5.37	s	2H	Amino Protons (NH ₂)
3.81	s	3H	Methyl Protons (OCH ₃)

^{13}C NMR Data

Specific ^{13}C NMR data for Methyl 3-amino-2-fluorobenzoate is not readily available in the searched literature. However, based on the structure, one would expect to observe 8 distinct signals corresponding to the 8 carbon atoms in the molecule.


Infrared (IR) Spectroscopy

Specific IR absorption data is not available. The table below lists the expected characteristic absorption bands based on the functional groups present in the molecule.

Functional Group	Vibrational Mode	Expected Absorption Range (cm ⁻¹)
N-H (Amine)	Stretching	3300-3500 (typically two bands)
C-H (Aromatic)	Stretching	3000-3100
C-H (Methyl)	Stretching	2850-2960
C=O (Ester)	Stretching	1700-1725
C=C (Aromatic)	Stretching	1500-1600
C-N (Amine)	Stretching	1250-1335
C-O (Ester)	Stretching	1000-1300
C-F (Fluoroaromatic)	Stretching	1100-1400

Experimental Workflow

The general workflow for the spectroscopic analysis of a chemical compound like Methyl 3-amino-2-fluorobenzoate is depicted below. This process ensures that the sample is correctly prepared and that the data generated is of high quality and suitable for structural elucidation.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a chemical compound.

Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and MS spectra for a solid organic compound such as Methyl 3-amino-2-fluorobenzoate.

NMR Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- Methyl 3-amino-2-fluorobenzoate (5-25 mg for ^1H , 20-100 mg for ^{13}C)
- Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
- High-quality 5 mm NMR tube and cap
- Pasteur pipette with glass wool plug
- Vortex mixer or sonicator

Procedure:

- Sample Preparation:
 - Accurately weigh the appropriate amount of the solid sample into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.
 - Gently vortex or sonicate the mixture until the solid is completely dissolved.
 - Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube to remove any particulate matter.
 - Ensure the solvent height in the NMR tube is approximately 4-5 cm.
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:

- Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity, thereby improving spectral resolution. This can be done manually or automatically.
- Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay).
- Acquire the spectrum.

- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift axis using the residual solvent peak as a reference.
 - Integrate the peaks in the ^1H spectrum.
 - Perform peak picking for both ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Thin Solid Film

Materials:

- Methyl 3-amino-2-fluorobenzoate (~1-2 mg)
- Volatile solvent (e.g., dichloromethane, acetone)

- IR-transparent salt plates (e.g., KBr, NaCl)
- FT-IR spectrometer

Procedure:

- Sample Preparation:
 - Dissolve a small amount of the solid sample in a few drops of a volatile solvent in a small vial.
 - Place a single, clean salt plate on a clean surface.
 - Using a pipette, apply a drop of the solution to the surface of the salt plate.
 - Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
- Data Acquisition:
 - Place the salt plate in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty spectrometer.
 - Run the sample spectrum.
 - If the peaks are too intense, the film is too thick. Clean the plate and prepare a new, thinner film. If the peaks are too weak, add another drop of the solution to the existing film and re-dry.
- Data Processing and Cleaning:
 - The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks.

- Thoroughly clean the salt plate with a suitable solvent (e.g., acetone) and return it to a desiccator for storage.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.

Method: Electrospray Ionization (ESI) Mass Spectrometry

Materials:

- Methyl 3-amino-2-fluorobenzoate (~1 mg)
- High-purity solvent (e.g., methanol, acetonitrile)
- Mass spectrometer with an ESI source

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of the sample (typically in the range of 1-10 μ g/mL) in a high-purity solvent.
 - Ensure the sample is fully dissolved. Sonication may be used if necessary.
- Instrument Setup and Data Acquisition:
 - Tune and calibrate the mass spectrometer according to the manufacturer's instructions, using a standard calibration compound.
 - Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.
 - Introduce the sample solution into the ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

- Data Analysis:
 - Identify the peak corresponding to the molecular ion. For ESI in positive mode, this will typically be the $[M+H]^+$ ion.
 - If high-resolution mass spectrometry (HRMS) is used, determine the exact mass and use it to predict the elemental composition.
 - Analyze any significant fragment ions to gain structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of BRAF/HDAC Dual Inhibitors Suppressing Proliferation of Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 3-amino-2-fluorobenzoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b170274#methyl-3-amino-2-fluorobenzoate-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com